7-(Thiophen-2-yl)-6-oxa-9-azaspiro[4.5]decane
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Overview
Description
7-(Thiophen-2-yl)-6-oxa-9-azaspiro[4.5]decane is a spiro compound characterized by a unique structure that includes a thiophene ring, an oxa-bridge, and an azaspirodecane framework.
Mechanism of Action
Target of Action
“7-(Thiophen-2-yl)-6-oxa-9-azaspiro[4.5]decane” is a complex organic compound that contains a thiophene ring. Thiophenes are important heterocyclic scaffolds that are found in natural products as well as in pharmaceutically active agents . They have attracted considerable interest due to their peculiar redox potentials .
Mode of Action
The exact mode of action of “7-(Thiophen-2-yl)-6-oxa-9-azaspiro[4Thiophene derivatives have been found to interact with various biological targets, influencing their function and leading to changes at the cellular level .
Biochemical Pathways
Without specific information on “this compound”, it’s hard to say which biochemical pathways it might affect. Thiophene derivatives are known to be involved in a variety of biochemical processes .
Result of Action
The molecular and cellular effects of “7-(Thiophen-2-yl)-6-oxa-9-azaspiro[4Thiophene derivatives have been found to have various effects at the molecular and cellular level, depending on their specific structure and the targets they interact with .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Thiophen-2-yl)-6-oxa-9-azaspiro[4.5]decane typically involves the reaction of thiophene derivatives with azaspirodecane precursors under controlled conditions. One common method includes the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoro compounds as starting materials . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups are employed to scale up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
7-(Thiophen-2-yl)-6-oxa-9-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the azaspirodecane framework, leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the spiro framework.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes and substituted spiro compounds.
Scientific Research Applications
7-(Thiophen-2-yl)-6-oxa-9-azaspiro[4.5]decane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: Another spiro compound with an oxa-bridge and azaspirodecane framework.
6-oxa-9-azaspiro[4.5]decane: Similar structure but lacks the thiophene ring.
Uniqueness
7-(Thiophen-2-yl)-6-oxa-9-azaspiro[4.5]decane is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness enhances its potential for specific interactions in biological systems and its utility in material science applications .
Properties
IUPAC Name |
7-thiophen-2-yl-6-oxa-9-azaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-2-6-12(5-1)9-13-8-10(14-12)11-4-3-7-15-11/h3-4,7,10,13H,1-2,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHXUCYPSYNCMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CNCC(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1489553-91-4 |
Source
|
Record name | 7-(thiophen-2-yl)-6-oxa-9-azaspiro[4.5]decane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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